An In-depth Technical Guide to 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one: Synthesis, Characterization, and Synthetic Utility
An In-depth Technical Guide to 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one: Synthesis, Characterization, and Synthetic Utility
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one. This molecule, belonging to the class of α-bromoketones, is a valuable intermediate for synthetic chemists, particularly those engaged in drug discovery and development, owing to its reactive nature and the privileged indole scaffold.
Molecular Structure and Physicochemical Properties
2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one possesses a core structure consisting of a 1,2-dimethyl-1H-indole ring acylated at the C3 position with a 2-bromopropanoyl group. The presence of the α-bromo substituent on the ketone renders this position highly electrophilic and susceptible to nucleophilic attack, making it a versatile precursor for a variety of chemical transformations.
The indole nitrogen is methylated, which prevents N-acylation and directs electrophilic substitution to the C3 position. The methyl group at the C2 position further influences the electronic properties of the indole ring. The introduction of a halogen atom can significantly alter the physical, chemical, and biological properties of a molecule, a common strategy in medicinal chemistry to enhance pharmacological profiles[1].
Table 1: Predicted Physicochemical Properties of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄BrNO |
| Molecular Weight | 280.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water. |
| Stability | Stable under normal conditions, but sensitive to light and strong bases. |
Synthesis Strategy: A Two-Step Approach
The synthesis of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one is most logically achieved through a two-step sequence involving a Friedel-Crafts acylation followed by an α-bromination. This approach leverages well-established and reliable organic reactions.
Diagram 1: Proposed Synthesis Workflow
Caption: A two-step synthetic route to the target compound.
Step 1: Friedel-Crafts Acylation of 1,2-Dimethyl-1H-indole
The initial step involves the acylation of the electron-rich 1,2-dimethyl-1H-indole ring with propanoyl chloride. This is a classic Friedel-Crafts acylation reaction, which proceeds via electrophilic aromatic substitution.[2][3] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial to activate the acylating agent.[3][4] The reaction is expected to be highly regioselective for the C3 position of the indole due to the directing effects of the nitrogen atom and the C2-methyl group. Research has shown that the acylation of 1,2-dimethylindole can proceed with high conversion and yield.[5]
Experimental Protocol: Synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one
-
Reaction Setup: To a stirred solution of 1,2-dimethyl-1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a Lewis acid such as aluminum chloride (1.1 eq) portion-wise.
-
Addition of Acylating Agent: Slowly add propanoyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ketone.
Step 2: α-Bromination of the Ketone Intermediate
The second step is the selective bromination at the α-position of the propanone moiety. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[6][7][8] The acid catalyst protonates the carbonyl oxygen, which facilitates the tautomerization to the enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine.[6][9] Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of an acid like hydrobromic acid or acetic acid.[6][10]
Diagram 2: Mechanism of Acid-Catalyzed α-Bromination
Caption: Key steps in the acid-catalyzed α-bromination of a ketone.
Experimental Protocol: Synthesis of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one
-
Reaction Setup: Dissolve 1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Addition of Brominating Agent: To the stirred solution, add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature. A catalytic amount of HBr can be added to facilitate the reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates the progress of the reaction.
-
Workup: Once the reaction is complete, pour the mixture into cold water and extract with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure α-bromo ketone.
Spectroscopic Characterization
The structure of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one can be unequivocally confirmed by a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the indole ring (multiplets in the range of δ 7.0-8.0 ppm).- A quartet for the methine proton (CH-Br) at the α-position (δ 4.5-5.5 ppm).- A doublet for the methyl group adjacent to the chiral center (δ 1.8-2.2 ppm).- A singlet for the N-methyl group (δ ~3.7 ppm).- A singlet for the C2-methyl group (δ ~2.5 ppm). |
| ¹³C NMR | - A signal for the carbonyl carbon (δ 190-200 ppm).- A signal for the carbon bearing the bromine atom (δ 40-50 ppm).- Signals for the aromatic carbons of the indole ring (δ 100-140 ppm).- Signals for the methyl carbons. |
| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) stretching vibration, likely in the range of 1670-1690 cm⁻¹.[11][12]- C-H stretching vibrations for aromatic and aliphatic protons.- C-N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a monobrominated compound. |
Reactivity and Synthetic Utility
The primary site of reactivity in 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one is the carbon atom bearing the bromine. This electrophilic center is prone to nucleophilic substitution reactions.
Potential Transformations:
-
Substitution Reactions: The bromide can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions, to introduce diverse functional groups.
-
Elimination Reactions: Treatment with a non-nucleophilic base can lead to the formation of an α,β-unsaturated ketone via an E2 elimination mechanism.[7]
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.
-
Formation of Heterocycles: The reactive nature of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems, which is of significant interest in medicinal chemistry.
Potential Applications in Drug Development
The indole nucleus is a prominent scaffold in numerous biologically active compounds and approved drugs.[13][14] The ability to functionalize the C3 position with a reactive handle like the α-bromoketone moiety opens up avenues for the synthesis of novel indole derivatives with potential therapeutic applications. For instance, indole-containing compounds have been investigated for their activity as 5-HT receptor agonists, among other targets.[15] The introduction of different substituents via the α-bromoketone can be used to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Safety and Handling
As with all α-bromo ketones, 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one should be handled with care in a well-ventilated fume hood.[16][17][18] It is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[18][19] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[16][20] Store the compound in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.[17][20]
Conclusion
2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one is a synthetically valuable intermediate that can be readily prepared through a straightforward two-step process. Its chemical properties, particularly the reactive α-bromoketone functionality, make it an attractive building block for the synthesis of a wide range of more complex molecules. The prevalence of the indole scaffold in medicinal chemistry suggests that this compound and its derivatives hold significant potential for the development of novel therapeutic agents.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Tummatorn, J., & Poonsil, P. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(15), 3486. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]
-
Stark, S., et al. (2025). Vibrational Spectroscopic and Quantum-Chemical Study of Indole-Ketone Hydrogen-Bonded Complexes. Molecules, 30(13), 2685. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 9(10), 1959–1962. [Link]
-
Stark, S., et al. (2025). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 30(13), 2685. [Link]
-
ResearchGate. Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research. [Link]
-
University of Central Florida. (2026). In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. [Link]
-
SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]
-
HiMedia Laboratories. (2016). SAFETY DATA SHEET. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007. [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
Sources
- 1. 2-bromo-1-(1H-indol-3-yl)propan-1-one | 19620-87-2 | Benchchem [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vibrational Spectroscopic and Quantum-Chemical Study of Indole-Ketone Hydrogen-Bonded Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stars.library.ucf.edu [stars.library.ucf.edu]
- 14. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 15. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. chemscience.com [chemscience.com]
- 20. fishersci.com [fishersci.com]
